molecular formula C7H11BrN4O B14929491 Acetamide oxime, 2-(4-bromo-3,5-dimethyl-1-pyrazolyl)-

Acetamide oxime, 2-(4-bromo-3,5-dimethyl-1-pyrazolyl)-

Cat. No.: B14929491
M. Wt: 247.09 g/mol
InChI Key: SUMHLVREPKLBKM-UHFFFAOYSA-N
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Description

2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’-HYDROXYETHANIMIDAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromo group, two methyl groups, and a hydroxyethanimidamide moiety attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’-HYDROXYETHANIMIDAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of appropriate precursors such as 4-bromo-3,5-dimethyl-1H-pyrazole with suitable reagents under controlled conditions.

    Introduction of the Hydroxyethanimidamide Group: The hydroxyethanimidamide group is introduced through a subsequent reaction involving the pyrazole intermediate and suitable reagents such as hydroxylamine and ethanimidamide derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’-HYDROXYETHANIMIDAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’-HYDROXYETHANIMIDAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’-HYDROXYETHANIMIDAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical pathways.

    Inhibition or Activation of Pathways: Affecting cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHANAMINE: A related compound with similar structural features but different functional groups.

    2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOIC ACID: Another similar compound with a propanoic acid group instead of the hydroxyethanimidamide group.

Uniqueness

2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’-HYDROXYETHANIMIDAMIDE is unique due to the presence of the hydroxyethanimidamide group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C7H11BrN4O

Molecular Weight

247.09 g/mol

IUPAC Name

2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C7H11BrN4O/c1-4-7(8)5(2)12(10-4)3-6(9)11-13/h13H,3H2,1-2H3,(H2,9,11)

InChI Key

SUMHLVREPKLBKM-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(=NN1C/C(=N/O)/N)C)Br

Canonical SMILES

CC1=C(C(=NN1CC(=NO)N)C)Br

Origin of Product

United States

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